![molecular formula C15H21N3O B2563725 2-[4-(4-méthoxyphényl)pipérazin-1-yl]-2-méthylpropanenitrile CAS No. 338754-02-2](/img/structure/B2563725.png)
2-[4-(4-méthoxyphényl)pipérazin-1-yl]-2-méthylpropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanenitrile is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, has been studied for its potential therapeutic applications, especially in the field of neurology and psychiatry.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets, such as receptors and enzymes.
Medicine: Explored for its potential therapeutic effects in treating neurological and psychiatric disorders, including depression and anxiety.
Mécanisme D'action
Target of Action
The primary target of the compound 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanenitrile is the alpha1-adrenergic receptors (α1-AR) which are a class of G-protein-coupled receptors . These receptors are among the most studied G protein-coupled receptors and are associated with numerous neurodegenerative and psychiatric conditions .
Mode of Action
The compound 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanenitrile interacts with its target, the alpha1-adrenergic receptors, by binding to them. This interaction results in changes in the receptor’s activity . The binding affinity of this compound for alpha1-adrenergic receptors is in the range from 22 nM to 250 nM .
Biochemical Pathways
The compound 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanenitrile affects the biochemical pathways associated with the alpha1-adrenergic receptors. These receptors play a crucial role in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Pharmacokinetics
The pharmacokinetic properties of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanenitrile include its absorption, distribution, metabolism, and excretion (ADME). These properties impact the bioavailability of the compound . The compound has been identified as a promising lead compound due to its acceptable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of the action of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanenitrile are primarily related to its interaction with the alpha1-adrenergic receptors. By binding to these receptors, the compound can influence their activity and subsequently affect the associated biochemical pathways .
Analyse Biochimique
Biochemical Properties
It’s structurally similar to arylpiperazine based alpha1-adrenergic receptors antagonists . These compounds have shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The alpha1-adrenergic receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Cellular Effects
Preliminary studies suggest that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
This mechanism of action is shared with drugs of abuse such as amphetamines .
Metabolic Pathways
Similar compounds are known to be metabolized by CYP3A4 in human liver microsomes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanenitrile typically involves the reaction of 4-methoxyphenylpiperazine with 2-methylpropanenitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 2-[4-(4-Hydroxyphenyl)piperazin-1-yl]-2-methylpropanenitrile.
Reduction: Formation of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanamine.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanenitrile can be compared with other similar compounds, such as:
Trazodone: An antidepressant that also acts on serotonin receptors.
Naftopidil: An alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: Another alpha1-adrenergic receptor antagonist used for hypertension treatment.
Uniqueness
What sets 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanenitrile apart is its specific structural features and the unique combination of functional groups, which contribute to its distinct pharmacological profile and potential therapeutic applications .
Propriétés
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-methylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-15(2,12-16)18-10-8-17(9-11-18)13-4-6-14(19-3)7-5-13/h4-7H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKQMOTXIJBOFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N1CCN(CC1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
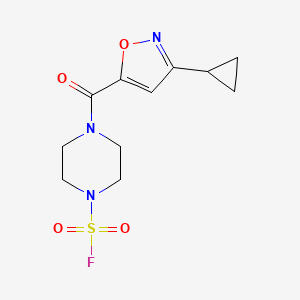
![[3-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol](/img/structure/B2563646.png)
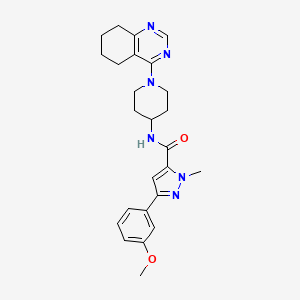
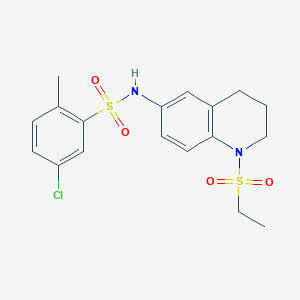
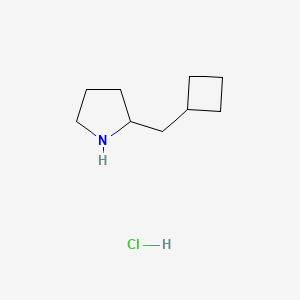
![3-benzenesulfonamido-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2563652.png)

![2-[4-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2563657.png)
![2-amino-N-(furan-2-ylmethyl)-1-(2-morpholinoethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2563658.png)
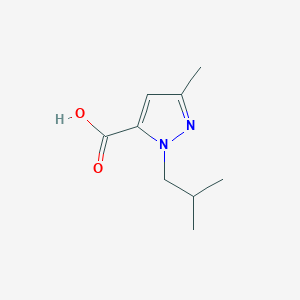
![N-(pyridin-3-yl)-4-[(2,3,5,6-tetramethylbenzenesulfonamido)methyl]benzamide](/img/structure/B2563661.png)
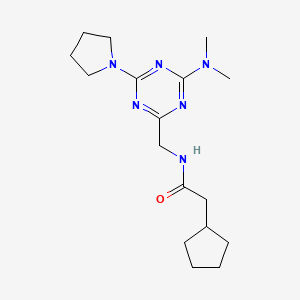
![(3As,5S,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine-5-carboxylic acid](/img/structure/B2563664.png)
![N-(3,5-dimethylphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2563665.png)
